

An In-depth Technical Guide to 3-Bromo-4-methoxyphenylacetonitrile

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Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenylacetonitrile

Cat. No.: B1268073

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of **3-Bromo-4-methoxyphenylacetonitrile**. Additionally, it explores the potential biological significance of this marine-derived natural product, offering insights for its application in research and drug development.

Molecular Structure and Properties

3-Bromo-4-methoxyphenylacetonitrile, also known by its IUPAC name 2-(3-bromo-4-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile.^[1] Its molecular structure consists of a benzene ring substituted with a bromo, a methoxy, and an acetonitrile group.

Table 1: Chemical and Physical Properties of **3-Bromo-4-methoxyphenylacetonitrile**

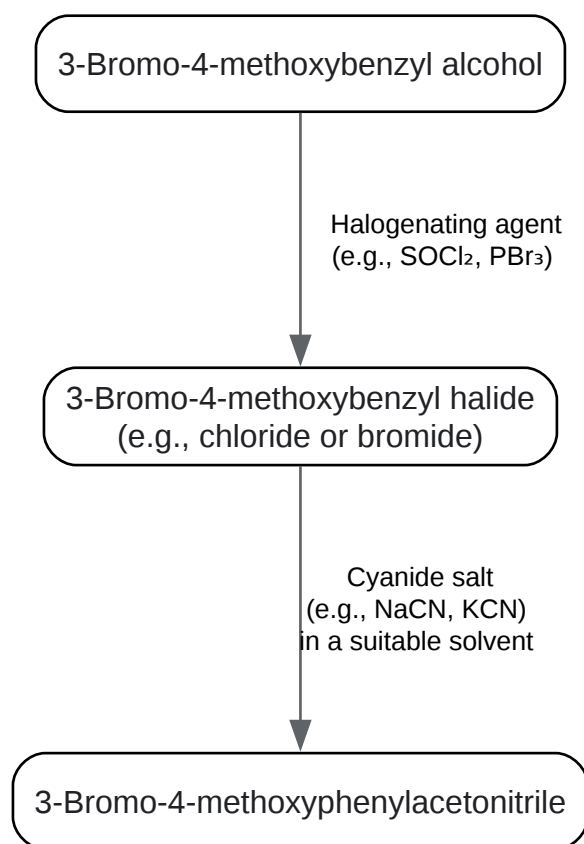
Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ BrNO	[1][2]
Molecular Weight	226.07 g/mol	[2]
CAS Number	772-59-8	[1][2]
IUPAC Name	2-(3-bromo-4-methoxyphenyl)acetonitrile	[1]
Synonyms	3-Bromo-4-methoxybenzyl cyanide	[2]
Appearance	White to light yellow solid	
Melting Point	50-53°C	
Boiling Point	175-178°C at 6 mmHg	
SMILES	<chem>COC1=C(Br)C=C(CC#N)C=C1</chem>	[1]
InChI	InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3	[3]

Synthesis

While a specific published protocol for the synthesis of **3-Bromo-4-methoxyphenylacetonitrile** is not readily available, a reliable method can be adapted from the well-established synthesis of related arylacetonitriles, such as p-methoxyphenylacetonitrile.[4] [5] The most common and effective approach is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 3-bromo-4-methoxybenzyl alcohol, which is first converted to the more reactive benzyl halide, followed by cyanation.



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Caption: Proposed synthetic workflow for **3-Bromo-4-methoxyphenylacetonitrile**.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of p-methoxyphenylacetonitrile and should be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic cyanide salts.^[4]

Materials:

- 3-Bromo-4-methoxybenzyl bromide (starting material)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Acetone (dry)
- Sodium iodide (NaI, catalytic amount)

- Benzene or other suitable extraction solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-4-methoxybenzyl bromide (1 equivalent), finely powdered sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide (0.05 equivalents) in dry acetone.
- **Reaction:** Heat the mixture to reflux with vigorous stirring for 16-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the collected solids with a small amount of acetone.
- **Extraction:** Combine the filtrates and remove the acetone under reduced pressure. Take up the residual oil in benzene (or another suitable organic solvent) and wash with three portions of hot water to remove any remaining cyanide salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- **Purification:** The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure **3-Bromo-4-methoxyphenylacetonitrile**.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Table 2: ^1H NMR Spectral Data for **3-Bromo-4-methoxyphenylacetonitrile** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
7.50	d	1H	Aromatic H	[3]
7.25	dd	1H	Aromatic H	[3]
6.89	d	1H	Aromatic H	[3]
3.90	s	3H	-OCH ₃	[3]
3.68	s	2H	-CH ₂ CN	[3]

d = doublet, dd = doublet of doublets, s = singlet

The downfield shifts of the aromatic protons are consistent with the presence of both electron-withdrawing (bromo and cyano) and electron-donating (methoxy) substituents on the benzene ring. The singlet at 3.90 ppm corresponds to the three protons of the methoxy group, and the singlet at 3.68 ppm is assigned to the two protons of the methylene bridge.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While a specific spectrum for this compound is not available, the expected chemical shifts can be predicted based on known substituent effects.

Table 3: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Quaternary C (C-Br)	110 - 120
Quaternary C (C-OCH ₃)	155 - 165
Aromatic CH	110 - 135
Quaternary C (C-CH ₂ CN)	125 - 135
-CH ₂ CN	20 - 30
-OCH ₃	55 - 65
-CN	115 - 125

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FT-IR Vibrational Frequencies

Functional Group	Characteristic Absorption (cm ⁻¹)
C-H (aromatic)	3100 - 3000
C-H (aliphatic)	3000 - 2850
C \equiv N (nitrile)	2260 - 2240
C=C (aromatic)	1600 - 1450
C-O (aryl ether)	1275 - 1200
C-Br	680 - 515

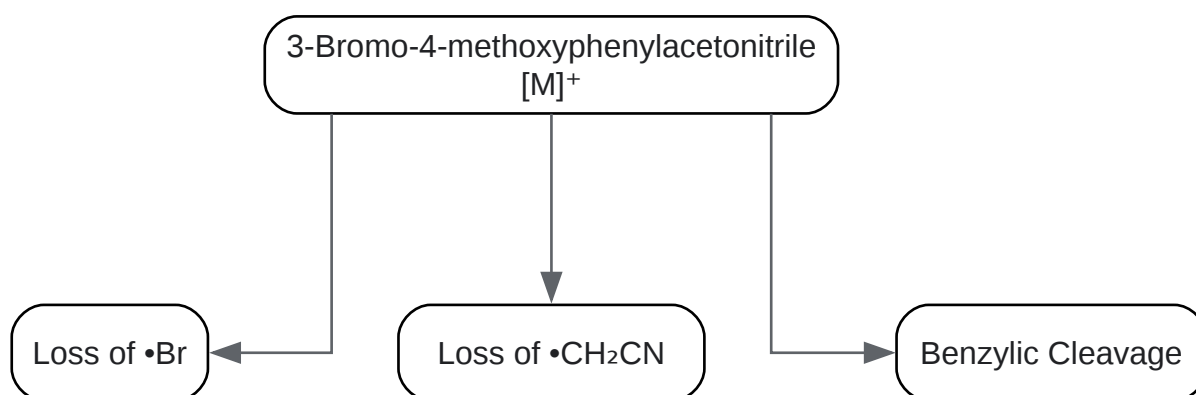
The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ would be a strong indicator of the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

- Molecular Ion (M^+): A prominent molecular ion peak would be expected. Due to the presence of bromine, an isotopic peak ($M+2$) of nearly equal intensity to the molecular ion peak will be observed, which is characteristic of a monobrominated compound.[6]
- Major Fragments:
 - Loss of a bromine radical ($\bullet Br$) to give a fragment ion.
 - Loss of the cyanomethyl radical ($\bullet CH_2CN$). [6]
 - Benzylic cleavage to form a stable tropylium-like ion.



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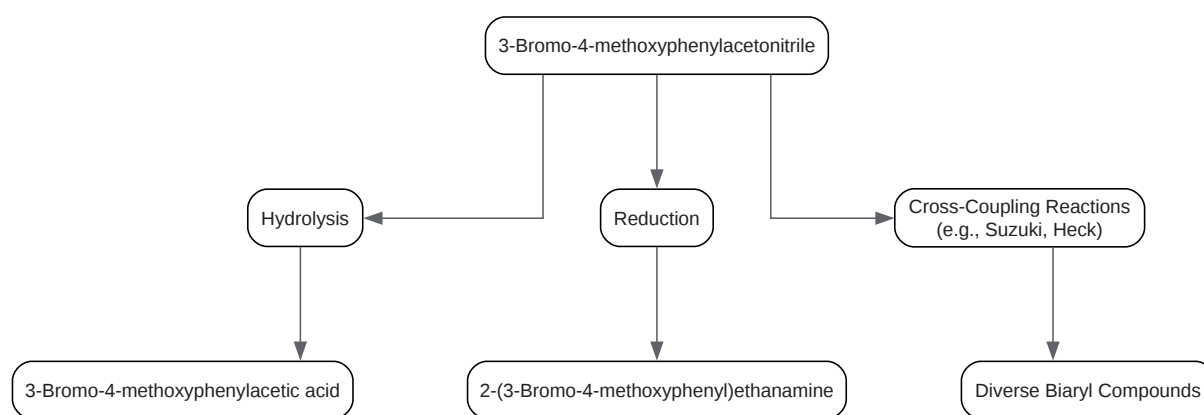
Caption: Potential fragmentation pathways in mass spectrometry.

Biological Significance and Potential Applications

3-Bromo-4-methoxyphenylacetonitrile has been identified as a natural product isolated from the marine sponge *Aiolochoia crassa*. [2][7] While there is no specific biological activity reported for this particular compound, other bromotyrosine-derived compounds from *Aiolochoia crassa* have demonstrated interesting bioactivities.

Potential Areas of Investigation:

- **Antimicrobial Activity:** Brominated phenols are known to possess antimicrobial properties.[8] Furthermore, many natural products from marine sponges exhibit potent antibacterial and antifungal activities.
- **Antiparasitic Activity:** Given that other compounds from *Aiolochroia crassa* have shown antiparasitic effects, it would be worthwhile to screen **3-Bromo-4-methoxyphenylacetonitrile** against various parasites.
- **Enzyme Inhibition:** The unique electronic and steric properties conferred by the bromo and methoxy groups could make this molecule a candidate for enzyme inhibition studies.[9]
- **Drug Discovery Scaffold:** The presence of multiple functional groups (nitrile, bromo, methoxy) makes this compound an attractive starting point for the synthesis of a library of derivatives for drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the bromine atom allows for various cross-coupling reactions to introduce molecular diversity.



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Caption: Potential synthetic modifications for drug discovery.

Conclusion

3-Bromo-4-methoxyphenylacetonitrile is a readily synthesizable, marine-derived natural product with a well-defined molecular structure. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an analysis of its spectroscopic characteristics. While its biological activity remains to be fully explored, its structural features and the bioactivities of related compounds suggest that it holds potential as a valuable molecule for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this intriguing compound.

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